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2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Physicochemical profiling Lead optimization ADME prediction

2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (CAS 1172100-74-1) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, built on a piperidine core that simultaneously bears an ethylsulfonyl group at the N-1 position and a 4-fluorophenyl-substituted oxadiazole ring at the C-4 position. This architecture places it within a broader patent space of heteroaryl-substituted piperidine compounds explored as protease-activated receptor antagonists.

Molecular Formula C15H18FN3O3S
Molecular Weight 339.39
CAS No. 1172100-74-1
Cat. No. B2590465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
CAS1172100-74-1
Molecular FormulaC15H18FN3O3S
Molecular Weight339.39
Structural Identifiers
SMILESCCS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C15H18FN3O3S/c1-2-23(20,21)19-9-7-12(8-10-19)15-18-17-14(22-15)11-3-5-13(16)6-4-11/h3-6,12H,2,7-10H2,1H3
InChIKeyJGDZRUWQIZZGLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: A Structurally Differentiated 1,3,4-Oxadiazole for Antimicrobial and Computational Screening Applications


2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (CAS 1172100-74-1) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, built on a piperidine core that simultaneously bears an ethylsulfonyl group at the N-1 position and a 4-fluorophenyl-substituted oxadiazole ring at the C-4 position [1]. This architecture places it within a broader patent space of heteroaryl-substituted piperidine compounds explored as protease-activated receptor antagonists [2]. The presence of the piperidine spacer between the sulfonyl and oxadiazole pharmacophores distinguishes this compound from simpler oxadiazole sulfones that have been evaluated as antibacterial agents against Xanthomonas oryzae pv. oryzae and as inhibitors of Enterococcus D-Ala-D-Ser ligase (EgDdls) for combating vancomycin resistance [3][4]. The compound's molecular formula is C₁₅H₁₈FN₃O₃S (MW 339.39 g/mol), and its structure provides unique conformational flexibility, hydrogen-bonding capacity, and lipophilicity relative to non-piperidine-containing analogs.

Why Generic Substitution Fails for 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole in Antimicrobial and Computational Discovery Workflows


The 1,3,4-oxadiazole chemical class encompasses numerous compounds with superficially similar 2,5-disubstitution patterns, but critical differences in the sulfonyl substituent, the presence or absence of a piperidine spacer, and the aromatic ring substitution dramatically alter biological potency, binding mode, and physicochemical properties. For example, within the antibacterial sulfone series, simply replacing a methylsulfonyl with an ethylsulfonyl group (while retaining the 4-fluorophenyl-oxadiazole) shifts the EC₅₀ against Xanthomonas oryzae pv. oryzae from 9.89 μg/mL to 10.80 μg/mL—a measurable but not drastic change [1]. More profoundly, the introduction of the piperidine spacer (as in the target compound) fundamentally alters the 3D geometry, LogP, topological polar surface area (TPSA), and hydrogen-bond donor/acceptor profile compared to oxadiazoles lacking this linker [2]. In the EgDdls virtual screening campaign, the furan analog—2-(1-(ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole—was identified as one of only four inhibitors from over 8,900 screened compounds, while its non-piperidine congeners were not selected, underscoring that subtle structural modifications gate target engagement [3]. Generic substitution among in-class 1,3,4-oxadiazoles therefore risks losing both potency and target specificity.

Quantitative Differentiation Evidence Guide for 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole


Piperidine Spacer Introduces Distinct Physicochemical Profile vs. Directly Linked Oxadiazole Sulfones

The target compound incorporates a piperidine ring between the ethylsulfonyl group and the oxadiazole, creating a fundamentally different scaffold from the directly linked sulfone-oxadiazoles such as 2-(ethylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole. The piperidine spacer increases molecular weight from approximately 240 g/mol (directly linked analog) to 339.39 g/mol, introduces a basic tertiary amine (pKa ~8–9), adds three rotatable bonds, and raises TPSA to 85.40 Ų while maintaining a clogP of 1.07 [1]. These differences directly impact aqueous solubility, membrane permeability, and the potential for salt formation—parameters critical for both in vitro assay compatibility and in vivo pharmacokinetics.

Physicochemical profiling Lead optimization ADME prediction

Ethylsulfonyl vs. Methylsulfonyl: Modest Shift in Antibacterial EC₅₀ Against Xanthomonas oryzae pv. oryzae

In a systematic structure-activity relationship (SAR) study of sulfone derivatives containing 1,3,4-oxadiazole moieties, 2-(ethylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole—the non-piperidine analog of the target compound—exhibited an EC₅₀ of 10.80 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo), while the corresponding methylsulfonyl analog gave an EC₅₀ of 9.89 μg/mL [1]. Both compounds substantially outperformed the commercial standards bismerthiazole (EC₅₀ 92.61 μg/mL) and thiodiazole copper (EC₅₀ 121.82 μg/mL), representing a >8.5-fold improvement [1]. Although EC₅₀ data for the target compound itself (with piperidine spacer) are not directly available in this publication, the ethylsulfonyl vs. methylsulfonyl comparison establishes that the sulfonyl chain length produces a quantifiable but incremental (≈9%) shift in potency [1].

Antibacterial activity Xanthomonas oryzae Agrochemical discovery

Virtual Screening Hit for EgDdls: Piperidine-Containing Oxadiazole Selected from >8,900 Compounds

In a structure-based virtual screening (SBVS) campaign targeting Enterococcus gallinarum D-Ala-D-Ser ligase (EgDdls)—a key enzyme in vancomycin resistance—four oxadiazole derivatives were identified from an initial pool of 8,976 PubChem compounds filtered by ADME and Lipinski's rules [1]. Among the four selected inhibitors, 2-(1-(ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole (CID 44062234) was the only compound bearing the ethylsulfonyl-piperidine scaffold, and molecular docking showed preferential binding at the ATP-binding pocket of EgDdls [1]. Molecular dynamics simulations further demonstrated that binding of this compound stabilized the central domain and omega loop of EgDdls—regions critical for native dipeptide formation [1]. The target compound (CAS 1172100-74-1) differs from CID 44062234 only in the replacement of the furan-2-yl ring with a 4-fluorophenyl ring, a substitution that increases aromatic π-surface area and alters electronic character, potentially modifying ATP-pocket affinity [2].

Vancomycin resistance D-Ala-D-Ser ligase Structure-based virtual screening

In Vivo Curative and Protective Activity of 4-Fluorophenyl-Oxadiazole Sulfones Against Rice Bacterial Leaf Blight

The non-piperidine analog 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole demonstrated significant in vivo antibacterial activity in greenhouse and field trials. At 200 μg/mL, it achieved 38.17% curative activity (day 15 post-spraying) and 41.82% protective activity (day 28) against rice bacterial leaf blight, outperforming bismerthiazole (curative: 30.21%; protective: 34.55%) and thiodiazole copper (curative: 29.51%; protective: 31.08%) [1]. Additionally, at 20 μg/mL, the same compound inhibited extracellular polysaccharide (EPS) production by 94.52% and suppressed expression of virulence genes gumB (94.88%), gumG (68.14%), gumM (86.76%), and xanA (79.21%) in Xoo [1]. The target compound, bearing an additional piperidine spacer and an ethylsulfonyl group, may exhibit altered in vivo distribution and target engagement compared to this analog, making systematic comparative evaluation warranted for agrochemical discovery programs.

In vivo antibacterial efficacy Rice bacterial leaf blight Plant protection

Protease-Activated Receptor (PAR) Antagonist Patent Space Covering the Ethylsulfonyl-Piperidine-Oxadiazole Scaffold

Bayer Healthcare AG's patent DE102008010221A1 explicitly claims heteroaryl-substituted piperidine compounds—including those with 1,3,4-oxadiazole, 1,2,4-oxadiazole, thiazole, and isoxazole heterocycles—as protease-activated receptor (PAR) antagonists, with therapeutic indications spanning cardiovascular diseases, thromboembolic disorders, tumors, stroke, hypertension, and asthma [1]. The generic Markush structure encompasses the target compound's core features: a piperidine ring linked to an oxadiazole heterocycle substituted with a fluorophenyl group, combined with an N-sulfonyl moiety [1]. This patent landscape provides intellectual property context for the compound class and suggests that PAR receptor subtype selectivity may differentiate analogs within this series—a critical consideration for groups seeking novel PAR antagonist chemotypes with potentially distinct subtype profiles from earlier-generation aryl sulfonyl piperidines [2].

Protease-activated receptor GPCR antagonism Cardiovascular and thrombotic disease

Methanesulfonyl vs. Ethylsulfonyl Piperidine-Oxadiazole: The Direct Piperidine-Containing Comparator

The closest direct comparator to the target compound is 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine (CAS 1210199-49-7), which differs solely in the sulfonyl substituent (methanesulfonyl vs. ethanesulfonyl). This single-carbon homologation increases the lipophilic surface area of the sulfonyl group while retaining the identical piperidine-oxadiazole-fluorophenyl core [1]. In the non-piperidine antibacterial oxadiazole series discussed above, the ethyl-to-methyl sulfonyl shift produced a ~9% change in EC₅₀ against Xoo, suggesting that similar incremental potency shifts may be expected in the piperidine-containing series [2]. However, the ethyl group's greater steric bulk may differentially affect binding pocket complementarity in protein targets such as PAR receptors or EgDdls, where the sulfonyl moiety often occupies a defined sub-pocket—a hypothesis that can only be tested through direct comparative in vitro profiling [2][3].

Sulfonyl chain SAR Piperidine-oxadiazole scaffold Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole


Structure-Based Lead Optimization for Vancomycin-Resistant Enterococcus (VRE) D-Ala-D-Ser Ligase Inhibitors

This compound serves as a privileged starting point for medicinal chemistry campaigns targeting Enterococcus gallinarum D-Ala-D-Ser ligase (EgDdls), a validated target for overcoming vancomycin resistance. The furan analog (CID 44062234) was identified as one of only four inhibitors from >8,900 screened compounds in a rigorous SBVS-MD simulation pipeline, demonstrating stable binding at the ATP pocket and stabilization of the central domain and omega loop critical for dipeptide formation [1]. Replacing the furan ring with the 4-fluorophenyl group (as in CAS 1172100-74-1) introduces enhanced π-stacking potential and altered electronic character at the oxadiazole 5-position, which may improve binding affinity or selectivity. Procurement of this compound enables: (i) in vitro EgDdls enzymatic IC₅₀ determination, (ii) comparative molecular docking against the published furan analog data, and (iii) evaluation of the 4-fluorophenyl contribution to ATP-pocket occupancy.

Piperidine-Containing Oxadiazole Sulfone SAR for Antibacterial Discovery Against Phytopathogenic Xanthomonas spp.

The non-piperidine analog 2-(ethylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole demonstrated an EC₅₀ of 10.80 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo), outperforming commercial bactericides by >8.5-fold in vitro, while the methylsulfonyl variant achieved 38.17% curative and 41.82% protective in vivo efficacy with 94.52% EPS inhibition [1]. The target compound introduces a piperidine spacer that may alter phloem mobility, cuticular penetration, and xylem loading in planta. Systematic comparison of CAS 1172100-74-1 against its non-piperidine and methanesulfonyl-piperidine (CAS 1210199-49-7) analogs in Xoo turbidimetric assays and greenhouse trials will reveal whether the piperidine-ethylsulfonyl combination enhances systemic distribution and field-level efficacy compared to the directly linked sulfone series.

Protease-Activated Receptor (PAR) Subtype Selectivity Profiling

The Bayer patent DE102008010221A1 claims heteroaryl-substituted piperidines including 1,3,4-oxadiazole derivatives as PAR antagonists for cardiovascular, thrombotic, oncologic, and inflammatory indications [1]. CAS 1172100-74-1 maps onto the generic structure and may exhibit a distinct PAR subtype (PAR-1, PAR-2, PAR-4) selectivity profile compared to previously disclosed aryl sulfonyl piperidine chemotypes. Procurement for in vitro PAR panel screening (calcium flux or β-arrestin recruitment assays) can establish whether the ethylsulfonyl-piperidine-4-fluorophenyl-oxadiazole combination confers a selectivity window not accessible to earlier piperidine-based PAR ligands. Any observed subtype preference would directly inform lead series prioritization for specific therapeutic indications.

Physicochemical and ADME Comparative Benchmarking Within the 1,3,4-Oxadiazole Piperidine Series

The target compound occupies a unique property space (MW 339.39, clogP 1.07, TPSA 85.40 Ų, basic pKa ~8–9) compared to its methanesulfonyl analog (CAS 1210199-49-7; MW 325.36, lower clogP) and the non-piperidine sulfone series (MW ~240–270 range, no basic center) [1]. These differences are expected to translate into distinct solubility, permeability, metabolic stability, and plasma protein binding profiles. A parallel in vitro ADME assessment—kinetic solubility (pH 2.0, 6.8, 7.4), Caco-2 or PAMPA permeability, microsomal stability (human/mouse), and CYP inhibition panel—across the three compound types will quantify how the piperidine spacer and sulfonyl chain length individually contribute to drug-likeness parameters. This dataset is essential for informed compound selection in any lead optimization program involving the oxadiazole-sulfone-piperidine chemotype.

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